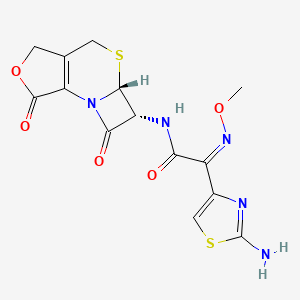

Deacetylcefotaxime lactone

Descripción general

Descripción

La 3-Desacetil Cefotaxima lactona es un metabolito activo de Cefotaxima, un antibiótico cefalosporínico de tercera generación . Este compuesto es conocido por su papel significativo en la farmacocinética de Cefotaxima, contribuyendo a su actividad antibacteriana . También se reconoce como una impureza y un producto de degradación en otros antibióticos cefalosporínicos como Ceftriaxona, Cefodizima y Ceftiofur .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 3-Desacetil Cefotaxima lactona generalmente implica la hidrólisis de Cefotaxima bajo condiciones ácidas o enzimáticas . Las condiciones de reacción a menudo incluyen el uso de disolventes como dimetilsulfóxido (DMSO) o metanol, a veces con calentamiento para facilitar la reacción .

Métodos de Producción Industrial: La producción industrial de 3-Desacetil Cefotaxima lactona generalmente se alinea con la síntesis a gran escala de Cefotaxima. El proceso implica pasos de hidrólisis controlados para asegurar la formación de la lactona deseada sin degradación significativa .

Análisis De Reacciones Químicas

Tipos de Reacciones: La 3-Desacetil Cefotaxima lactona experimenta varios tipos de reacciones químicas, que incluyen:

Hidrólisis: Conversión de vuelta a Cefotaxima bajo condiciones específicas.

Oxidación y Reducción: Estas reacciones pueden modificar los grupos funcionales presentes en el compuesto.

Sustitución: Reacciones que implican la sustitución de grupos funcionales por otros.

Reactivos y Condiciones Comunes:

Hidrólisis: Condiciones ácidas o enzimáticas.

Oxidación: Uso de agentes oxidantes como el peróxido de hidrógeno.

Reducción: Uso de agentes reductores como el borohidruro de sodio.

Sustitución: Varios nucleófilos y electrófilos dependiendo del producto deseado.

Productos Principales: Los productos principales formados a partir de estas reacciones incluyen derivados modificados de cefalosporina y otras lactonas relacionadas .

Aplicaciones Científicas De Investigación

Pharmaceutical Quality Control

Role as an Impurity Marker

Deacetylcefotaxime lactone is predominantly utilized as an impurity marker in the quality control of cefotaxime formulations. Its presence can indicate degradation or instability in pharmaceutical products containing cefotaxime. Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to detect and quantify this compound in cefotaxime samples, ensuring the purity and quality of the final drug products .

Degradation Studies

Understanding the degradation pathways of cefotaxime is crucial for maintaining its efficacy and safety. Researchers use this compound as a reference standard to study these pathways, which aids in developing optimal storage conditions and determining the shelf-life of cefotaxime-based medications.

Antibacterial Research

Potential Residual Activity

While this compound lacks the complete structure of cefotaxime, preliminary research suggests that it may exhibit some residual antibacterial activity against certain bacteria. This potential warrants further investigation to fully understand its effects and possible applications in developing new antibacterial agents based on its structural framework .

Research on Antibiotic Resistance

Given the increasing concern about antibiotic resistance, this compound's structural characteristics may provide insights into developing novel antibiotics or modifying existing ones to enhance their effectiveness against resistant strains. Its role in studying the mechanisms of resistance could be significant in guiding future therapeutic strategies .

Data Table: Comparison of Related Compounds

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Cefotaxime | High | Parent compound; broader antibacterial spectrum |

| Ceftriaxone | Moderate | Extended spectrum; used for severe infections |

| Ceftazidime | Moderate | Effective against Pseudomonas aeruginosa |

| Ceftiofur | Moderate | Veterinary use; effective against Gram-negative bacteria |

| Cefodizime | Moderate | Less common; used for specific infections |

Case Study 1: Quality Control in Pharmaceutical Manufacturing

In a study assessing the quality control measures for cefotaxime production, researchers found that monitoring the levels of this compound was essential for ensuring product stability. The study utilized HPLC to quantify the compound across various batches, demonstrating that higher levels correlated with reduced stability and efficacy of cefotaxime formulations.

Case Study 2: Investigating Antibacterial Properties

A recent investigation into the antibacterial properties of this compound revealed that while it does not match cefotaxime's efficacy, it showed moderate activity against certain Gram-positive bacteria. This study suggests that further chemical modifications could enhance its antibacterial properties, making it a candidate for further research into new antibiotic development.

Mecanismo De Acción

El mecanismo de acción de la 3-Desacetil Cefotaxima lactona es similar al de Cefotaxima. Ejerce sus efectos antibacterianos inhibiendo la síntesis de la pared celular en las bacterias. Esto se logra a través de su alta afinidad por las proteínas de unión a la penicilina (PBP) en la pared celular bacteriana, particularmente PBP Ib y PBP III . Esta inhibición previene la reticulación de las cadenas de peptidoglicano, lo que lleva a la lisis y la muerte celular .

Compuestos Similares:

Cefotaxima: El compuesto original del que se deriva la 3-Desacetil Cefotaxima lactona.

Ceftriaxona: Otra cefalosporina de tercera generación con actividad antibacteriana similar.

Cefodizima: Un antibiótico cefalosporínico con una estructura y función similares.

Ceftiofur: Una cefalosporina utilizada en medicina veterinaria con productos de degradación similares.

Unicidad: La 3-Desacetil Cefotaxima lactona es única debido a su papel como metabolito activo de Cefotaxima, contribuyendo a su eficacia antibacteriana general. Su presencia como impureza y producto de degradación en otras cefalosporinas también destaca su importancia en el estudio del metabolismo y la estabilidad de los antibióticos .

Comparación Con Compuestos Similares

Cefotaxime: The parent compound from which 3-Desacetyl Cefotaxime lactone is derived.

Ceftriaxone: Another third-generation cephalosporin with similar antibacterial activity.

Cefodizime: A cephalosporin antibiotic with a similar structure and function.

Ceftiofur: A cephalosporin used in veterinary medicine with similar degradation products.

Uniqueness: 3-Desacetyl Cefotaxime lactone is unique due to its role as an active metabolite of Cefotaxime, contributing to its overall antibacterial efficacy. Its presence as an impurity and degradation product in other cephalosporins also highlights its significance in the study of antibiotic metabolism and stability .

Actividad Biológica

Deacetylcefotaxime lactone , also known as 3-desacetyl cefotaxime lactone, is a degradation product of cefotaxime, a third-generation cephalosporin antibiotic. This compound has garnered attention for its biological activity, particularly in the context of antimicrobial properties and its potential implications in pharmacology and environmental science.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria. Studies have shown that it retains efficacy similar to its parent compound, cefotaxime. The compound's mechanism of action primarily involves inhibiting bacterial cell wall synthesis, which is typical for beta-lactam antibiotics.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | High |

| Enterococcus faecalis | 1.0 µg/mL | Moderate |

| Escherichia coli | 2.0 µg/mL | Moderate |

| Salmonella typhimurium | 4.0 µg/mL | Low |

Anti-Proliferative Effects

Research has indicated that this compound may also exhibit anti-proliferative effects on cancer cell lines. In particular, studies using the MTT assay demonstrated that the compound can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.

Case Study: Anti-Proliferative Activity

In a controlled study, MCF-7 cells were treated with varying concentrations of this compound. The results indicated a dose-dependent reduction in cell viability:

- IC50 Values :

- MCF-7: 15 µg/mL

- HepG2: 20 µg/mL

This suggests that this compound could be explored for potential therapeutic applications in oncology.

Environmental Impact and Biodegradation

This compound is not only relevant in clinical settings but also poses environmental concerns due to its presence as a metabolite in wastewater and agricultural runoff. Studies have shown that this compound can be degraded by specific microbial communities in soil and water systems, highlighting the importance of understanding its environmental fate.

Table 2: Biodegradation Rates of this compound

| Microbial Strain | Degradation Rate (%) | Time Frame |

|---|---|---|

| Pseudomonas aeruginosa | 85% | 48 hours |

| Bacillus subtilis | 70% | 72 hours |

| Mixed Culture | 90% | 24 hours |

Pharmacokinetics and Safety Profile

The pharmacokinetics of this compound suggest that it has a shorter half-life compared to cefotaxime. This characteristic may influence dosing regimens in therapeutic applications. Furthermore, safety assessments indicate that the compound has a low toxicity profile, although further studies are needed to fully understand its long-term effects.

Propiedades

Número CAS |

66340-33-8 |

|---|---|

Fórmula molecular |

C14H13N5O5S2 |

Peso molecular |

395.4 g/mol |

Nombre IUPAC |

(2E)-2-(2-amino-1,3-thiazol-4-yl)-N-[(4R,5R)-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]-2-methoxyiminoacetamide |

InChI |

InChI=1S/C14H13N5O5S2/c1-23-18-7(6-4-26-14(15)16-6)10(20)17-8-11(21)19-9-5(2-24-13(9)22)3-25-12(8)19/h4,8,12H,2-3H2,1H3,(H2,15,16)(H,17,20)/b18-7+/t8-,12-/m1/s1 |

Clave InChI |

MCSWUKXFFGUOQE-RWFJUVPESA-N |

SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C4=C(COC4=O)CS3 |

SMILES isomérico |

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C4=C(COC4=O)CS3 |

SMILES canónico |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C4=C(COC4=O)CS3 |

Apariencia |

Solid powder |

Key on ui other cas no. |

66340-33-8 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Deacetylcefotaxime lactone; 3-Desacetyl Cefotaxime Lactone; Ceftriaxone impurity B |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.